Physical and chemical properties of N-Benzylideneaniline
Physical and chemical properties of N-Benzylideneaniline
An In-depth Technical Guide to the Physical and Chemical Properties of N-Benzylideneaniline
Introduction
N-Benzylideneaniline, also known as benzalaniline or N,1-diphenylmethanimine, is an aromatic Schiff base, a class of compounds characterized by the azomethine group (-C=N-).[1] With the chemical formula C₁₃H₁₁N, this compound serves as a crucial intermediate in various fields of organic synthesis and is a model for studying the properties and reactivity of imines.[2] Its applications are found in the synthesis of dyes, pharmaceuticals, agrochemicals, and as ligands in coordination chemistry.[3] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N-Benzylideneaniline, along with detailed experimental protocols for its synthesis and characterization.
Physical Properties
N-Benzylideneaniline is typically a pale yellow to yellow-brown crystalline solid or powder at room temperature.[4][3][5][6] It is generally insoluble in water but shows good solubility in various organic solvents.[3][6][7]
A summary of its key physical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₁N | [4][8][9] |
| Molecular Weight | 181.23 g/mol | [7][8] |
| Appearance | White to pale yellow or yellow-brown crystalline powder/needles.[4][5][6][7] | [4][5][6][7] |
| Melting Point | 49-54 °C[5][6][7][10] | [5][6][7][10] |
| Boiling Point | 300 °C at 760 mmHg | [6][7][11] |
| Density | 0.956 - 1.045 g/cm³ | [7][10][11] |
| Flash Point | >110 °C (>230 °F)[8][10] | [8][10] |
| Vapor Pressure | 0.002 - 0.00299 mmHg at 25°C | [7][9] |
| pKa | 3.23 ± 0.30 (Predicted) | [4][8] |
| Solubility | Insoluble in water.[6] Soluble in ethanol, diethyl ether, chloroform, methanol, acetic anhydride, and carbon disulfide.[3][6][7][8] | [3][6][7][8] |
| Refractive Index | 1.55 - 1.6118 (estimate) | [7][10][11] |
Crystal Structure
The crystal structure of N-benzylideneaniline has been determined, revealing a non-planar conformation. The aromatic rings are inclined to each other, and the torsion angle between the H-C=N plane and the N-phenyl ring is a key structural parameter.[9][12]
| Crystal System Parameter | Value | Reference(s) |
| Space Group | P 1 21/c 1 | [9] |
| a | 11.9503 Å | [9] |
| b | 7.9347 Å | [9] |
| c | 12.1664 Å | [9] |
| β | 118.321 ° | [9] |
Chemical Properties and Reactivity
The chemistry of N-Benzylideneaniline is dominated by the reactivity of the imine (azomethine) functional group.
-
Hydrolysis: As a Schiff base, it is susceptible to hydrolysis, reverting to its parent aldehyde (benzaldehyde) and amine (aniline). This reaction is typically catalyzed by acid or base.
-
Reduction: The C=N double bond can be readily reduced to form N-benzylaniline.
-
Reactivity at the Imine Carbon: The imine carbon is electrophilic and can be attacked by nucleophiles.
-
Coordination Chemistry: The nitrogen atom of the azomethine group possesses a lone pair of electrons, allowing N-benzylideneaniline to act as a ligand in the formation of metal complexes.[1][13] For example, it forms a complex with Nickel(II).[13][14]
-
Photocatalysis: N-benzylideneaniline and its derivatives can undergo single-electron reduction under visible-light photocatalysis to generate α-amino radical intermediates.[15] These intermediates are valuable in synthetic chemistry for creating new carbon-carbon and carbon-nitrogen bonds, such as in the synthesis of 1,2-diamines.[15]
-
Reaction with Benzyne: It reacts with benzyne to yield N-(o-anilinobenzhydryl)aniline and 5,6-dihydro-5,6-diphenylphenanthridine.[16]
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of N-benzylideneaniline is characterized by several key absorption bands. The most prominent is the stretching vibration of the C=N (azomethine) group.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~1625 - 1629 | C=N stretching vibration | [13][17] |
| ~3060 | Aromatic =C-H stretching | [13] |
| ~1191 | Ar-N stretching | [13] |
| ~690 | C-H out-of-plane bending (monosubstituted) | [13] |
Upon photoisomerization from the trans to the cis form at low temperatures, changes in the IR spectrum are observed, indicating an increase in the non-coplanarity of the aniline ring with the rest of the molecule.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of N-benzylideneaniline. The spectra are typically recorded in deuterated chloroform (CDCl₃).[19]
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |
| ~10.0 / 8.44 | Singlet | Azomethine proton (CH=N) | [13][19] |
| ~7.20 - 7.92 | Multiplet | Aromatic protons | [19] |
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| ~193.8 / 160.4 | Azomethine carbon (C=N) | [13][19] |
| ~120.8 - 152.1 | Aromatic carbons | [19] |
UV-Visible Spectroscopy
UV-Vis spectroscopy of N-benzylideneaniline in solution reveals absorption bands corresponding to electronic transitions within the molecule. Theoretical studies combining time-dependent density functional theory (TD-DFT) and the polarizable continuum model (PCM) have been used to simulate and interpret its absorption spectrum.[20][21] The spectrum is influenced by the non-planar structure of the molecule, with the aniline ring being twisted out of the plane of the C=N bond.[21] When complexed with nickel, a maximum absorbance is observed at 360 nm.[1][13]
Experimental Protocols
Synthesis of N-Benzylideneaniline
N-Benzylideneaniline is synthesized via the condensation reaction (a Schiff base reaction) of benzaldehyde and aniline.[1][13][22][23]
Materials:
-
Benzaldehyde (freshly distilled)
-
Aniline (freshly distilled)
-
95% Ethanol or Absolute Ethanol
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer or mechanical stirrer
-
Ice bath
Procedure 1 (Room Temperature): [22][24]
-
In a suitable flask equipped with a stirrer, place one molar equivalent of benzaldehyde.
-
While stirring rapidly, add one molar equivalent of aniline. An exothermic reaction will occur after a few seconds, accompanied by the separation of water.[22]
-
Allow the mixture to stand for approximately 15 minutes.
-
Add ~1.5 to 2 volumes of 95% ethanol (relative to the initial reactants) and stir vigorously for an additional 5-10 minutes.[22][24]
-
Let the mixture stand at room temperature for 10 minutes, during which crystallization should begin.[22][24]
-
Place the flask in an ice bath for at least 30 minutes to complete the crystallization process.[24]
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold 95% ethanol, and allow them to air-dry.[24]
-
The crude product can be recrystallized from 85% ethanol to yield pale yellow crystals with a melting point of 50-52 °C.[22][24]
Procedure 2 (With Reflux): [13]
-
Mix equimolar quantities of benzaldehyde and aniline in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to 80 °C and allow it to reflux for four hours.[13]
-
After reflux, pour the hot mixture with fast stirring into a beaker containing absolute ethanol.[13]
-
Induce crystallization by placing the mixture in an ice bath for 30 minutes.[13]
-
Collect the product by filtration, wash, and dry.
Protocol for Spectroscopic Characterization
FTIR Spectroscopy:
-
Prepare the sample as a KBr pellet or as a nujol mull.
-
Acquire the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[17]
-
Analyze the resulting spectrum for characteristic peaks, notably the C=N stretch around 1625 cm⁻¹.[13]
NMR Spectroscopy:
-
Dissolve a small amount of the purified N-benzylideneaniline (e.g., 40-45 mg) in approximately 0.5 mL of a deuterated solvent, such as CDCl₃, in an NMR tube.[25]
-
Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer (e.g., 400 MHz).[19]
-
Process the spectra and identify the chemical shifts corresponding to the azomethine proton/carbon and the aromatic protons/carbons.
Synthesis of a Nickel(II)-N-Benzylideneaniline Complex[15]
This protocol outlines the use of N-benzylideneaniline as a ligand to form a metal complex.
Materials:
-
N-benzylideneaniline (synthesized as above)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol (dry)
-
Reflux apparatus
Procedure:
-
Prepare a solution of the N-benzylideneaniline ligand by dissolving 2 molar equivalents (e.g., 3.625 g, 0.02 mol) in methanol (e.g., 10 mL) in a flask.[13]
-
In a separate flask, dissolve 1 molar equivalent of NiCl₂·6H₂O (e.g., 2.377 g, 0.01 mol) in dry methanol (e.g., 5 mL).[13]
-
Mix the methanolic solutions of the metal salt and the ligand in a larger round-bottom flask equipped for reflux.
-
Heat the mixture to reflux at 80 °C with constant stirring for six hours.[13]
-
After the reaction is complete, the complex can be isolated, purified, and characterized.
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